molecular formula C11H8ClN3O6 B12304754 2-(3-Carboxy-4-chlorophenyl)-3,5-dioxo-1,2,4-triazinane-6-carboxylic acid

2-(3-Carboxy-4-chlorophenyl)-3,5-dioxo-1,2,4-triazinane-6-carboxylic acid

Cat. No.: B12304754
M. Wt: 313.65 g/mol
InChI Key: ZHVLNGJNYOZNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-carboxy-4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-carboxy-4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-carboxy-4-chlorophenyl hydrazine with a suitable diketone under acidic conditions to form the triazine ring. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts, such as palladium or platinum, can also be employed to accelerate the reaction rates. The final product is typically purified through recrystallization or chromatography techniques to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-carboxy-4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

2-(3-carboxy-4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes and pigments due to its stable triazine ring structure.

Mechanism of Action

The mechanism of action of 2-(3-carboxy-4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can lead to various biochemical and physiological effects, depending on the target enzyme or pathway involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-carboxy-4-chlorophenyl)-4-chlorobenzoic acid
  • 3-(3-carboxy-4-chlorophenyl)-5-trifluoromethylbenzoic acid
  • 2-(3-carboxy-4-chlorophenyl)-3-hydroxypyridine

Uniqueness

Compared to similar compounds, 2-(3-carboxy-4-chlorophenyl)-3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazine-6-carboxylic acid is unique due to its triazine ring structure, which imparts greater stability and versatility in chemical reactions. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H8ClN3O6

Molecular Weight

313.65 g/mol

IUPAC Name

2-(3-carboxy-4-chlorophenyl)-3,5-dioxo-1,2,4-triazinane-6-carboxylic acid

InChI

InChI=1S/C11H8ClN3O6/c12-6-2-1-4(3-5(6)9(17)18)15-11(21)13-8(16)7(14-15)10(19)20/h1-3,7,14H,(H,17,18)(H,19,20)(H,13,16,21)

InChI Key

ZHVLNGJNYOZNTK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1N2C(=O)NC(=O)C(N2)C(=O)O)C(=O)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.